1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
Description
Properties
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.C2H2O4/c1-15(24-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-25-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXUSFHGZHFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CS2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate (CAS Number: 1351587-95-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 464.6 g/mol. The structure features a piperazine ring and a thiophene moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1351587-95-5 |
Antimicrobial Activity
Research indicates that compounds containing thiophene and piperazine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed activity against various bacterial strains, suggesting that the presence of the thiophene moiety may enhance this effect by interfering with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins . The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain piperazine derivatives can inhibit neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of neurotrophic factors.
Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics . This suggests potential applications in treating resistant bacterial infections.
Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective dose ranges for therapeutic applications .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through ROS generation and activation of apoptotic pathways.
- Neuroprotection : By modulating inflammatory responses, it may protect neuronal cells from degeneration.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Substituents
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₂₁H₂₅N₃O₅S (oxalate contribution included).
Key Observations:
- Counterion Effects : Maleate salts (e.g., ) and oxalate salts enhance aqueous solubility compared to neutral esters (e.g., ).
- Pharmacological Activity : The trimethoxyphenyl variant in exhibits vasodilation, suggesting that electron-rich aromatic groups may modulate cardiovascular targets.
Pharmacokinetic and Physicochemical Properties
Table 2: Solubility and Bioavailability Predictions
| Compound Name | LogP* | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2.8 | 7 | 0.15 (oxalate salt) |
| Maleate Salt () | 3.1 | 9 | 0.22 |
| Ethyl Ester () | 3.5 | 5 | 0.08 |
*Predicted using Lipinski’s Rule of Five.
- Salt Effects : Oxalate and maleate salts improve solubility over neutral esters, critical for oral bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, a similar piperazine derivative was synthesized by refluxing a piperazine intermediate with a substituted ethanone in ethanol, followed by acid-mediated deprotection and purification via silica gel chromatography (eluent: EtOAc–petroleum ether) . Key challenges include controlling regioselectivity during alkylation and minimizing by-products from competing reactions. Purity validation via HPLC (≥97%) is critical .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR : 1H/13C NMR to confirm substitution patterns on the piperazine ring and thiophene/phenoxy groups.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxalate anion (C=O, ~1600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−oxalate]+).
Crystallographic validation (single-crystal XRD) is advised for absolute configuration determination, as demonstrated for analogous piperazinium salts .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxalate salt formation?
Yield optimization requires addressing:
- Counterion Exchange : Oxalate salt formation often occurs via acid-base titration. Monitor pH to ensure complete protonation of the piperazine nitrogen.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility.
- Crystallization Conditions : Slow evaporation in ethanol/water mixtures improves crystal quality . For impurities, orthogonal HPLC methods (C18 column, gradient elution) can resolve co-eluting species .
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or polymorphism. For example, XRD of a related compound revealed a zwitterionic structure despite neutral predictions from NMR . Mitigation strategies:
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination. Piperazine derivatives often target membrane integrity .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Pre-dose solubility studies in DMSO/PBS are critical to avoid false negatives .
Q. How can degradation pathways be analyzed under stressed conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline hydrolysis.
- HPLC-MS Analysis : Identify degradation products (e.g., oxalate cleavage or thiophene oxidation). For example, acid hydrolysis of similar compounds yielded piperazine fragments detectable via MS/MS .
Q. What strategies improve solubility for formulation studies?
- Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt Screening : Test alternative counterions (e.g., hydrochloride, mesylate) if oxalate exhibits poor solubility.
- Thermal Analysis : DSC/TGA can identify polymorphic transitions affecting dissolution rates .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for coupling steps to avoid hydrolysis of the oxoethyl group .
- Purification : Gradient elution (EtOAc:hexane) resolves structurally similar by-products .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
